N-(2,3-dichlorophenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a complex organic compound that belongs to the class of imidazotriazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazotriazole core, followed by the introduction of the phenyl and methoxyphenyl groups. Common reagents and conditions include:
Starting Materials: 2,3-dichloroaniline, 4-methoxybenzaldehyde, and other intermediates.
Reagents: Acid chlorides, amines, and catalysts.
Conditions: Reflux, inert atmosphere, and specific temperature controls.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Halogenation, nitration, and other substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide: is similar to other imidazotriazole derivatives.
Other Compounds: this compound.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its combination of functional groups and molecular geometry may confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C19H15Cl2N5O3 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide |
InChI |
InChI=1S/C19H15Cl2N5O3/c1-29-11-7-5-10(6-8-11)17-23-19-24-18(28)14(26(19)25-17)9-15(27)22-13-4-2-3-12(20)16(13)21/h2-8,14H,9H2,1H3,(H,22,27)(H,23,24,25,28) |
InChI Key |
IUKZJWAACVPHFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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